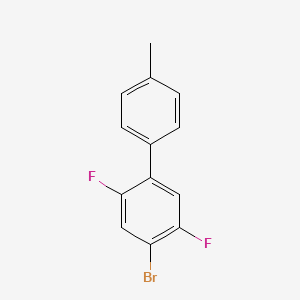

4-Bromo-2,5-difluoro-4'-methyl-1,1'-biphenyl

Description

4-Bromo-2,5-difluoro-4'-methyl-1,1'-biphenyl is a halogenated biphenyl derivative characterized by a bromine atom at the 4-position, fluorine atoms at the 2- and 5-positions of one phenyl ring, and a methyl group at the 4'-position of the adjacent ring. This compound is of interest in organic synthesis, particularly in pharmaceutical and materials science applications, due to its unique electronic and steric properties imparted by the halogen and alkyl substituents .

Properties

Molecular Formula |

C13H9BrF2 |

|---|---|

Molecular Weight |

283.11 g/mol |

IUPAC Name |

1-bromo-2,5-difluoro-4-(4-methylphenyl)benzene |

InChI |

InChI=1S/C13H9BrF2/c1-8-2-4-9(5-3-8)10-6-13(16)11(14)7-12(10)15/h2-7H,1H3 |

InChI Key |

BXJUHJAZBXFIQH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=C(C=C2F)Br)F |

Origin of Product |

United States |

Preparation Methods

Suzuki–Miyaura Cross-Coupling Approach

The Suzuki–Miyaura coupling is the most widely adopted method for synthesizing fluorinated biphenyls, including 4-bromo-2,5-difluoro-4'-methyl-1,1'-biphenyl. This method involves the reaction of a halogenated fluorobenzene derivative with a methyl-substituted arylboronic acid or boronate ester under palladium catalysis.

Typical reaction conditions include:

- Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂·DCM

- Base: Potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃)

- Solvent: Tetrahydrofuran (THF), toluene, or polyethylene glycol (PEG-400)

- Temperature: 80–190 °C depending on the substrate and solvent

- Atmosphere: Inert (nitrogen or argon)

Example Synthesis Protocol

A representative synthesis from a patent source involves the following steps:

| Step | Reagents and Conditions | Outcome |

|---|---|---|

| 1 | 3,4-difluorobromobenzene (0.1 mol), 4-methylphenylboronic acid, Pd catalyst (e.g., Pd(acac)₂), triphenylphosphine, 1,10-phenanthroline, cuprous iodide, PEG-400 solvent, nitrogen atmosphere, 190 °C, 22 hours | Formation of 4-bromo-2,5-difluoro-4'-methyl-1,1'-biphenyl with 92% yield and 98% purity after purification |

| 2 | Work-up: filtration, aqueous dilution, toluene extraction, washing, concentration, recrystallization with petroleum ether | Isolation of pure product |

This method emphasizes the use of PEG-400 as a green solvent and a combination of ligands and catalysts to facilitate the coupling of fluorinated aryl halides with methyl-substituted aryl partners.

Alternative Coupling Methods and Modifications

Other research reports suggest the use of microwave-assisted Suzuki coupling to enhance reaction rates and yields. For example, coupling of 4-bromophenylboronic acid MIDA esters with arylboronate esters under Pd(dppf)Cl₂·DCM catalysis and K₃PO₄ base in THF/H₂O mixtures has been optimized for biphenyl synthesis with high conversion rates.

Challenges in Synthesis

- Regioselectivity: The presence of multiple fluorine atoms can influence the electronic environment, affecting coupling site selectivity.

- Reactivity of Fluorinated Substrates: Fluorine substituents can reduce the reactivity of aryl halides in cross-coupling, requiring optimized catalyst systems.

- Purification: Fluorinated biphenyls can be challenging to purify due to similar polarity and crystallinity with side products; recrystallization and chromatographic methods are often necessary.

Summary Table of Preparation Methods

Research Discoveries and Insights

- The electronic effects of fluorine substituents on biphenyl compounds influence both the reactivity during synthesis and the physical properties of the final compound, such as stability and intermolecular interactions.

- Density functional theory (DFT) studies on related difluorinated biphenyls show good agreement between calculated and experimental structures, suggesting predictable conformational behavior for 4-bromo-2,5-difluoro-4'-methyl-1,1'-biphenyl.

- The bromine atom in the compound serves as a versatile synthetic handle for further functionalization through nucleophilic aromatic substitution or additional cross-coupling reactions, expanding its utility in complex molecule synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2,5-difluoro-4’-methyl-1,1’-biphenyl can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction Reactions: The compound can be reduced to remove halogen atoms or to hydrogenate the biphenyl core.

Common Reagents and Conditions

Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in DMF or THF.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.

Major Products

Substitution: Formation of substituted biphenyl derivatives.

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of dehalogenated biphenyl or hydrogenated biphenyl derivatives.

Scientific Research Applications

4-Bromo-2,5-difluoro-4’-methyl-1,1’-biphenyl has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the development of new materials and ligands for catalysis.

Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.

Medicine: Explored for its potential as a pharmacophore in drug discovery and development.

Mechanism of Action

The mechanism of action of 4-Bromo-2,5-difluoro-4’-methyl-1,1’-biphenyl depends on its specific application. In chemical reactions, it acts as a substrate or intermediate, participating in various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, influencing their activity and downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen and Alkyl Substituent Variations

4'-Bromo-3,5-difluoro-1,1'-biphenyl (CAS: 204776-95-4)

- Structural Differences : Fluorine atoms at the 3- and 5-positions instead of 2- and 5-positions.

- Impact : The 3,5-difluoro substitution reduces steric hindrance compared to the 2,5-difluoro arrangement in the target compound. This positional difference alters dipole moments and π-stacking interactions, influencing crystallinity and solubility .

- Similarity Score : 0.97 (indicating high structural overlap) .

4-Bromo-2,5-dimethyl-1,1'-biphenyl (CAS: 444683-57-2)

- Structural Differences : Methyl groups replace fluorine atoms at the 2- and 5-positions.

- Impact : Methyl substituents increase steric bulk and electron-donating effects, reducing electronegativity and altering reactivity in cross-coupling reactions. This compound is less polar, leading to lower solubility in polar solvents compared to the fluorinated analog .

- Molecular Weight : 261.16 g/mol (vs. 273.08 g/mol for the target compound) .

4-Bromo-2,3',4',5'-tetrafluoro-1,1'-biphenyl (CAS: 187804-77-9)

- Structural Differences : Additional fluorine atoms at the 3'-, 4'-, and 5'-positions.

- Impact: Increased electronegativity enhances oxidative stability and electron-withdrawing effects, making this compound more reactive in Suzuki-Miyaura couplings. However, the tetrafluoro substitution reduces solubility in non-polar solvents .

Functional Group Modifications

1-(3',4'-Difluoro-[1,1'-biphenyl]-4-yl)ethanone (DFBPE)

- Structural Differences : An acetyl group replaces the bromine and methyl substituents.

- Impact : The ketone group introduces hydrogen-bonding capability, enhancing solubility in protic solvents. DFBPE exhibits a red-shifted UV-Vis absorption spectrum due to conjugation with the carbonyl group, unlike the target compound .

4'-Bromo-2',5'-difluoroacetophenone (CAS: 123942-11-0)

- Structural Differences: A standalone acetophenone derivative with bromo and difluoro substituents.

- Impact : The absence of a biphenyl backbone reduces planarity and π-π interactions, limiting applications in liquid crystal or semiconductor materials. Molecular weight is significantly lower (235.03 g/mol) .

Biological Activity

4-Bromo-2,5-difluoro-4'-methyl-1,1'-biphenyl (CAS No. 202865-60-9) is a synthetic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including relevant case studies and research findings.

The compound has the following chemical characteristics:

- Molecular Formula : C13H10BrF2

- Molecular Weight : 295.12 g/mol

- Melting Point : 59–63 °C

- Boiling Point : 200.652 °C at 760 mmHg

- Density : 1.616 g/cm³

Research indicates that halogenated biphenyl compounds, such as 4-Bromo-2,5-difluoro-4'-methyl-1,1'-biphenyl, exhibit significant biological activities due to their ability to interact with various biological targets. These interactions often involve:

- Inhibition of Enzymatic Activity : Compounds with bromine and fluorine substituents have been shown to inhibit certain enzymes critical for cell proliferation and survival.

- Antibacterial Properties : Similar compounds have demonstrated antibacterial activity against a range of pathogens, suggesting potential use in treating infections.

Antimicrobial Activity

A study focusing on the structure-activity relationship of halogenated biphenyls found that the introduction of bromine and fluorine groups enhances antibacterial activity against strains like E. coli and B. subtilis. The minimum inhibitory concentration (MIC) values for related compounds suggest that modifications can lead to improved efficacy against bacterial pathogens .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| 4-Bromo-2,5-difluoro-4'-methyl-biphenyl | TBD | E. coli |

| 3-(4-Bromophenyl)-1-(4-Nitrophenyl)prop-2-en-1-one | 0.94 | Pseudomonas aeruginosa |

Cytotoxicity and Cancer Research

Recent investigations into fluorinated derivatives have revealed that compounds similar to 4-Bromo-2,5-difluoro-4'-methyl-biphenyl exhibit cytotoxic effects on cancer cell lines. For instance, studies have shown that these compounds can induce apoptosis in MCF-7 breast cancer cells by disrupting microtubule dynamics and promoting the expression of pro-apoptotic proteins .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | TBD | Induction of apoptosis via microtubule disruption |

| GBM | TBD | Inhibition of glycolysis |

Study on Anticancer Activity

In a study published in Organic & Biomolecular Chemistry, researchers synthesized a series of biphenyl analogues, including derivatives of 4-Bromo-2,5-difluoro-4'-methyl-biphenyl. These analogues were tested for their ability to inhibit tubulin polymerization and induce apoptosis in cancer cells. Results indicated a significant correlation between structural modifications and enhanced anticancer activity .

Neuroprotective Effects

Another study highlighted the neuroprotective effects of halogenated biphenyls in models of neurodegenerative diseases. The compounds were found to inhibit amyloidogenesis, a key factor in Alzheimer's disease pathology, thereby suggesting their potential as therapeutic agents in neurodegenerative conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.